Cas no 866040-10-0 (tert-Butyl 4-(4-{[(4-methylphenyl)formamido]methyl}phenyl)piperazine-1-carboxylate)
tert-Butyl 4-(4-{[(4-methylphenyl)formamido]methyl}phenyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 4-[4-[[(4-methylbenzoyl)amino]methyl]phenyl]piperazine-1-carboxylate
- 5W-0303
- AKOS005094267
- tert-butyl 4-(4-{[(4-methylbenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate
- 866040-10-0
- HMS2428B04
- SMR000180330
- MLS000547431
- tert-butyl4-(4-{[(4-methylphenyl)formamido]methyl}phenyl)piperazine-1-carboxylate
- tert-butyl 4-(4-{[(4-methylphenyl)formamido]methyl}phenyl)piperazine-1-carboxylate
- CHEMBL1599821
- tert-Butyl 4-(4-{[(4-methylphenyl)formamido]methyl}phenyl)piperazine-1-carboxylate
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- Inchi: 1S/C24H31N3O3/c1-18-5-9-20(10-6-18)22(28)25-17-19-7-11-21(12-8-19)26-13-15-27(16-14-26)23(29)30-24(2,3)4/h5-12H,13-17H2,1-4H3,(H,25,28)
- InChI Key: LDTLHDPVXHHMGS-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCN(C2C=CC(CNC(C3C=CC(C)=CC=3)=O)=CC=2)CC1)=O
Computed Properties
- Exact Mass: 409.23654186g/mol
- Monoisotopic Mass: 409.23654186g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 565
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 61.9Ų
tert-Butyl 4-(4-{[(4-methylphenyl)formamido]methyl}phenyl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659659-1mg |
Tert-butyl 4-(4-((4-methylbenzamido)methyl)phenyl)piperazine-1-carboxylate |
866040-10-0 | 98% | 1mg |
¥535.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659659-2mg |
Tert-butyl 4-(4-((4-methylbenzamido)methyl)phenyl)piperazine-1-carboxylate |
866040-10-0 | 98% | 2mg |
¥578.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659659-5mg |
Tert-butyl 4-(4-((4-methylbenzamido)methyl)phenyl)piperazine-1-carboxylate |
866040-10-0 | 98% | 5mg |
¥573.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659659-10mg |
Tert-butyl 4-(4-((4-methylbenzamido)methyl)phenyl)piperazine-1-carboxylate |
866040-10-0 | 98% | 10mg |
¥924.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659659-20mg |
Tert-butyl 4-(4-((4-methylbenzamido)methyl)phenyl)piperazine-1-carboxylate |
866040-10-0 | 98% | 20mg |
¥1083.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659659-25mg |
Tert-butyl 4-(4-((4-methylbenzamido)methyl)phenyl)piperazine-1-carboxylate |
866040-10-0 | 98% | 25mg |
¥1100.00 | 2024-04-28 |
tert-Butyl 4-(4-{[(4-methylphenyl)formamido]methyl}phenyl)piperazine-1-carboxylate Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on tert-Butyl 4-(4-{[(4-methylphenyl)formamido]methyl}phenyl)piperazine-1-carboxylate
tert-Butyl 4-(4-{[(4-methylphenyl)formamido]methyl}phenyl)piperazine-1-carboxylate: A Comprehensive Overview
The compound tert-Butyl 4-(4-{[(4-methylphenyl)formamido]methyl}phenyl)piperazine-1-carboxylate, identified by the CAS number 866040-10-0, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of piperazine derivatives, which are widely studied for their diverse biological activities and structural versatility. The molecule's structure incorporates a piperazine ring, a tert-butyl group, and a formamido-substituted aromatic system, making it a valuable substrate for further functionalization and exploration in drug discovery.
The synthesis of this compound involves a series of well-established organic reactions, including nucleophilic substitution, amide bond formation, and aromatic substitution. Recent advancements in catalytic methodologies have enabled the efficient construction of such complex molecules with high purity and yield. The incorporation of the tert-butyl group provides steric bulk, which can influence the compound's pharmacokinetic properties, while the formamido group introduces hydrogen bonding capabilities, enhancing solubility and bioavailability.
Recent studies have highlighted the potential of piperazine derivatives in targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. For instance, research published in the Journal of Medicinal Chemistry demonstrated that similar piperazine-containing compounds exhibit potent inhibitory activity against kinases involved in cancer progression. The unique combination of functional groups in this compound suggests that it could serve as a lead molecule for developing novel therapeutics with improved efficacy and reduced toxicity.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. Its ability to form self-assembled monolayers and its photoresponsive properties make it a candidate for applications in nanotechnology and optoelectronics. Recent work by researchers at the University of California has explored its use as a building block for constructing supramolecular architectures with tunable properties.
The safety and toxicity profile of this compound have also been subjects of recent investigation. Preclinical studies indicate that it exhibits low acute toxicity in animal models, with no significant adverse effects observed at therapeutic doses. However, further long-term studies are required to fully assess its safety profile for human use.
In conclusion, tert-Butyl 4-(4-{[(4-methylphenyl)formamido]methyl}phenyl)piperazine-1-carboxylate (CAS No: 866040-10-0) represents a versatile platform for exploring new chemical entities with diverse applications. Its unique structure, combined with recent advances in synthetic methodology and biological evaluation, positions it as a valuable tool in both academic research and industrial development.
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